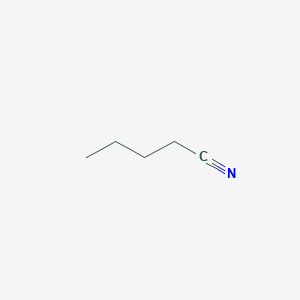

Valeronitrile

Katalognummer B087234

:

110-59-8

Molekulargewicht: 83.13 g/mol

InChI-Schlüssel: RFFFKMOABOFIDF-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05466704

Procedure details

Hydrogen chloride gas was bubbled into a tared solution of valeronitrile (92.0 g, 1.08 mole) in absolute ethanol (64 ml, 1.08 mole) in a 1-liter round bottom flask cooled to 0° C. The flask was weighed periodically and hydrogen chloride gas bubbling was continued until the weight gain was greater than 39 g (1.08 mole). The mixture was then stoppered and stored at 0° C. for 6 days. Ether (650 mi) was then added (cold) and the mixture was stored at -30° C. for 24 hours. The resulting solid was collected on a buchner funnel, transferred quickly to a large beaker, triturated quickly with cold ether, and collected again on a buchner funnel. The solid was then dried in vacuum to give the title F compound as a free flowing white solid (95 g).

[Compound]

Name

solid

Quantity

95 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[ClH:1].[C:2](#[N:7])[CH2:3][CH2:4][CH2:5][CH3:6].[CH2:8]([OH:10])[CH3:9]>>[ClH:1].[CH2:8]([O:10][C:2](=[NH:7])[CH2:3][CH2:4][CH2:5][CH3:6])[CH3:9] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

92 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCC)#N

|

|

Name

|

|

|

Quantity

|

64 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Two

[Compound]

|

Name

|

solid

|

|

Quantity

|

95 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

hydrogen chloride gas bubbling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ether (650 mi) was then added (cold)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture was stored at -30° C. for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solid was collected on a buchner funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

triturated quickly with cold ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected again on a buchner funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was then dried in vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the title F compound as

|

Outcomes

Product

Details

Reaction Time |

6 d |

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl.C(C)OC(CCCC)=N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |